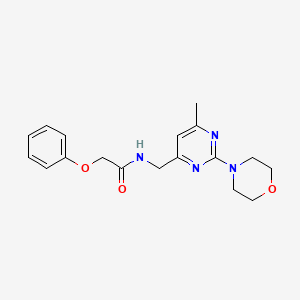

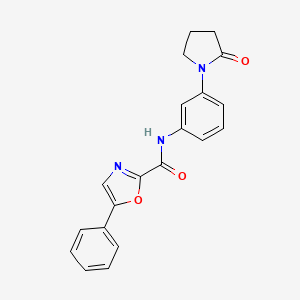

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-5-phenyloxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

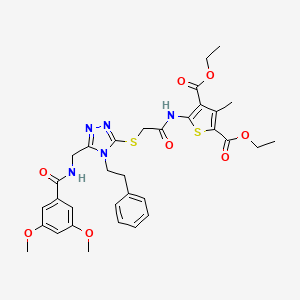

The compound contains a phenyloxazole group, a phenyl group, and a 2-oxopyrrolidin-1-yl group. The presence of these groups could suggest potential biological activity, as phenyloxazole is a common motif in medicinal chemistry, and pyrrolidinones are known to have diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an oxazole ring attached to a phenyl group, and a pyrrolidinone attached to another phenyl group. The presence of these rings may impart rigidity to the molecule, potentially influencing its binding to biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any stereochemistry. Properties such as solubility, melting point, and stability could be influenced by these factors .Applications De Recherche Scientifique

- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies focus on its interaction with specific cellular targets involved in cancer pathways .

- The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it relevant in the context of oxidative stress-related diseases .

- Investigations have revealed that this compound possesses antibacterial and antifungal properties. It could be a valuable lead for developing novel antimicrobial agents .

- Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of the compound can interact differently with enantioselective proteins. Medicinal chemists study these interactions to design drug candidates with specific biological profiles .

- Researchers have explored the use of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide as a biocatalyst or enzyme inhibitor. Its structural features make it an interesting scaffold for designing enzyme inhibitors with potential therapeutic applications .

- Scientists have developed synthetic strategies for constructing the pyrrolidine ring in this compound. These approaches involve ring formation from different cyclic or acyclic precursors. Understanding these synthetic routes aids in designing new derivatives with improved properties .

Anticancer Activity

Antioxidant Properties

Antibacterial and Antifungal Effects

Enantioselective Protein Binding

Biocatalysis and Enzyme Inhibition

Synthetic Strategies and Ring Construction

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the shedding of cell surface proteins, and it’s involved in various biological processes such as cell proliferation, cell migration, and immune response .

Mode of Action

This could lead to changes in the biochemical processes that the protein is involved in .

Biochemical Pathways

Given its potential interaction with adam17, it may influence pathways related tocell proliferation, cell migration, and immune response .

Pharmacokinetics

Compounds with a pyrrolidine ring, like this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Given its potential interaction with adam17, it may influence cellular processes such as cell proliferation and migration, as well as immune responses .

Propriétés

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-18-10-5-11-23(18)16-9-4-8-15(12-16)22-19(25)20-21-13-17(26-20)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPVHYOHSWMXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-5-phenyloxazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)